2-(2,3,6-Trifluorophenoxy)ethanol 2-(2,3,6-Trifluorophenoxy)ethanol
Brand Name: Vulcanchem
CAS No.: 72912-49-3
VCID: VC2429508
InChI: InChI=1S/C8H7F3O2/c9-5-1-2-6(10)8(7(5)11)13-4-3-12/h1-2,12H,3-4H2
SMILES: C1=CC(=C(C(=C1F)OCCO)F)F
Molecular Formula: C8H7F3O2
Molecular Weight: 192.13 g/mol

2-(2,3,6-Trifluorophenoxy)ethanol

CAS No.: 72912-49-3

Cat. No.: VC2429508

Molecular Formula: C8H7F3O2

Molecular Weight: 192.13 g/mol

* For research use only. Not for human or veterinary use.

2-(2,3,6-Trifluorophenoxy)ethanol - 72912-49-3

Specification

CAS No. 72912-49-3
Molecular Formula C8H7F3O2
Molecular Weight 192.13 g/mol
IUPAC Name 2-(2,3,6-trifluorophenoxy)ethanol
Standard InChI InChI=1S/C8H7F3O2/c9-5-1-2-6(10)8(7(5)11)13-4-3-12/h1-2,12H,3-4H2
Standard InChI Key KMYSVQOMALEHHV-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1F)OCCO)F)F
Canonical SMILES C1=CC(=C(C(=C1F)OCCO)F)F

Introduction

2-(2,3,6-Trifluorophenoxy)ethanol is a chemical compound with the molecular formula C8H7F3O2. It is a fluorinated derivative, featuring a trifluorophenoxy group attached to an ethanol backbone. This compound is of interest in various fields due to its unique chemical properties and potential biological activities.

Biological Activities and Applications

While specific biological activities of 2-(2,3,6-Trifluorophenoxy)ethanol are not extensively documented, fluorinated compounds generally show increased metabolic stability and altered biological interactions. This makes them candidates for further investigation in drug development and other biomedical applications.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
2-(2,3,6-Trifluorophenoxy)ethanolC8H7F3O2Trifluorophenoxy group attached to ethanol
(S)-1-(2,3,6-Trifluorophenyl)ethan-1-olC8H6F3OChiral alcohol with trifluorophenyl group
2-(2,3,4-Trifluorophenyl)ethanolC9H9F3ODifferent trifluoro substitution pattern

Synthesis and Production

The synthesis of 2-(2,3,6-Trifluorophenoxy)ethanol typically involves reactions that form the trifluorophenoxy group and attach it to an ethanol backbone. Specific synthesis methods may vary based on starting materials and desired yields.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator